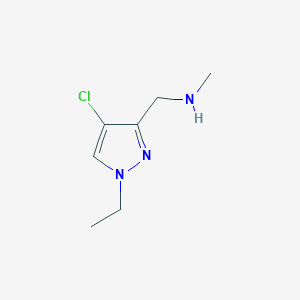
2-(4-Benzylpiperazin-1-yl)isonicotinonitrile
Übersicht
Beschreibung
2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is a compound that can be inferred to have relevance in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. The structure suggests the presence of a benzylpiperazine moiety linked to an isonicotinonitrile group, which could be of interest for its potential biological activity or as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a new resin-bound universal isonitrile has been developed for the Ugi four-component condensation (Ugi 4CC) reaction, which is a powerful tool for constructing complex molecules from simpler components . This methodology could potentially be adapted for the synthesis of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile by choosing appropriate starting materials for the Ugi reaction.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is not detailed in the provided papers, the general structure of benzylpiperazine derivatives has been studied. These compounds typically feature a piperazine ring, which is a saturated heterocyclic amine with two nitrogen atoms, and a benzyl group attached to one of the nitrogen atoms. The isonicotinonitrile group would contribute a pyridine ring with a nitrile substituent, which could affect the molecule's electronic properties and reactivity.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile, but they do provide insights into related chemistry. For example, a novel 1-benzylpiperazin-2-one nitrone has been synthesized and shown to undergo [3+2] cycloadditions with alkynes and alkenes . This suggests that similar nitrone derivatives of benzylpiperazine might be reactive towards cycloaddition reactions, which could be a relevant consideration for the reactivity of 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile.
Physical and Chemical Properties Analysis
Relevant Case Studies
No case studies directly related to 2-(4-Benzylpiperazin-1-yl)isonicotinonitrile are mentioned in the provided papers. However, the synthesis and applications of related compounds, such as those that could be generated using the Ugi 4CC reaction, are of significant interest in the development of diverse chemical libraries for pharmaceutical research . The reactivity of similar nitrone compounds with alkynes and alkenes also highlights the potential for generating a variety of derivatives that could be valuable in further studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel synthesis of 1-benzylpiperazin-2-one nitrone, which undergoes cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, was reported. These can be further reductively opened to piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).
Biological and Medicinal Applications
- Benzimidazoles containing piperazine or morpholine skeleton showed in vitro antioxidant activities and glucosidase inhibition. The compounds exhibited high scavenging activity and could be potential glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).
- A study revealed the synthesis of (1-Benzylpiperazin-2-yl)methanols from (S)-serine, with some derivatives showing promising interaction with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
- The synthesis of benzyl piperazine with pyrimidine and isoindolinedione was explored for their antibacterial activity, showing significant potential in this area (Merugu, Ramesh, & Sreenivasulu, 2010).
- Piperazin-1-yl methyl benzonitrile derivatives were investigated as inhibitors of HCV, showing promise as potential therapeutic agents (Jiang et al., 2020).
- A series of novel chromen-2-one derivatives containing benzylpiperazine demonstrated significant antibacterial and antifungal activity, underscoring their potential in antimicrobial applications (Mandala et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPTXQSCEGISCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)







![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)


![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)

